What is Wilforlide A acetate
What is Wilforlide A acetate
An In-depth Technical Guide to Wilforlide A
Disclaimer: Initial searches for "Wilforlide A acetate" did not yield specific results for this compound. The available scientific literature extensively covers "Wilforlide A," a bioactive triterpene with significant anti-inflammatory and immunosuppressive properties. This guide will focus on Wilforlide A, assuming it is the intended subject of inquiry.
Introduction
Wilforlide A is a naturally occurring triterpenoid isolated from the medicinal plant Tripterygium wilfordii Hook. f.[1] For decades, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of inflammatory and autoimmune conditions.[2][3][4] Wilforlide A is one of the key bioactive components responsible for these therapeutic effects and has garnered considerable interest within the scientific community for its potential in drug development.[5][6] This document provides a comprehensive technical overview of Wilforlide A, including its chemical properties, biological activities, mechanism of action, and relevant experimental data.
Chemical Properties
Wilforlide A is classified as a triterpene.[1] Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C30H46O3[7][8][9] |
| Molecular Weight | 454.7 g/mol [7][8][9] |
| CAS Number | 84104-71-2[7][8][9] |
| Synonyms | Regelide, Abruslactone A[1][8] |
| Source | Tripterygium wilfordii Hook. f.[1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water and ethanol.[2][7] |
Biological Activities and Therapeutic Potential
Wilforlide A exhibits a range of biological activities, with its anti-inflammatory and immunosuppressive effects being the most prominent.[1] It has also been investigated for its potential in cancer therapy.[5][10]
Anti-inflammatory and Immunosuppressive Effects
Wilforlide A has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to alleviate symptoms in a mouse model of collagen-induced arthritis, a condition that mimics rheumatoid arthritis in humans, by reducing clinical scores, joint swelling, and histological damage.[11]
The compound's mechanism of action is linked to its ability to modulate the immune response. Specifically, it inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype.[11] This is achieved by suppressing the secretion of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1), granulocyte-macrophage colony-stimulating factor (GM-CSF), and macrophage colony-stimulating factor (M-CSF).[11][12] Furthermore, Wilforlide A inhibits the M1 biomarker, inducible nitric oxide synthase (iNOS).[11][12]
Chemosensitizing Effects in Cancer
In the context of cancer, Wilforlide A has been identified as a chemosensitizing agent.[10] Studies have shown that it can enhance the efficacy of chemotherapy drugs like docetaxel in drug-resistant prostate cancer cell lines.[10] This effect is attributed to its ability to inhibit the P-glycoprotein efflux transporter, a key mechanism of multidrug resistance, and downregulate cyclin E2 splice variant 1 mRNA.[10]
Mechanism of Action: The TLR4/NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of Wilforlide A involves the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] This pathway is a critical regulator of the innate immune system and plays a central role in the inflammatory response.
In in vitro experiments using lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to stimulate macrophages, Wilforlide A was found to:
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Inhibit the degradation of IκBα, an inhibitor of NF-κB.[11][12]
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Prevent the activation and nuclear translocation of the NF-κB p65 subunit.[11][12]
By inhibiting this pathway, Wilforlide A effectively downregulates the expression of various pro-inflammatory genes.
Caption: Wilforlide A inhibits the TLR4/NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of Wilforlide A from preclinical studies.
Table 1: In Vivo Anti-inflammatory Activity
| Model | Treatment | Dosage | Effect | Reference |
| Xylene-induced ear swelling in mice | Wilforlide A | 60 µg/kg | 12.29% inhibition | [1] |
| Xylene-induced ear swelling in mice | Wilforlide A | 300 µg/kg | 50.9% inhibition | [1] |
| Tampon-induced granulation in rats | Wilforlide A | 30-150 µg/kg | Marked inhibition | [1] |
Table 2: In Vitro Chemosensitizing Effect in Docetaxel-Resistant Prostate Cancer Cells
| Cell Line | Treatment | IC50 of Docetaxel (nM) | Fold Reduction in IC50 | Reference |
| PC3-TxR | Docetaxel alone | 150.3 ± 12.5 | - | [10] |
| PC3-TxR | Docetaxel + Wilforlide A (1 µg/mL) | 58.7 ± 5.4 | 2.6 | [10] |
| DU145-TxR | Docetaxel alone | 125.6 ± 10.8 | - | [10] |
| DU145-TxR | Docetaxel + Wilforlide A (1 µg/mL) | 45.2 ± 3.9 | 2.8 | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the effects of Wilforlide A.
Collagen-Induced Arthritis (CIA) in Mice
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Objective: To evaluate the in vivo anti-arthritic effect of Wilforlide A.
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Animal Model: DBA/1 mice.
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Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
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Treatment: Once arthritis is established, mice are treated with Wilforlide A (e.g., via intraperitoneal injection) daily for a specified period.
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Assessment: Arthritis severity is monitored by scoring clinical signs (e.g., paw swelling, erythema). At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
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Biochemical Analysis: Serum or joint tissue can be analyzed for levels of pro-inflammatory cytokines.
Macrophage Polarization Assay
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Objective: To determine the effect of Wilforlide A on macrophage polarization.
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Cell Line: Human monocytic cell line THP-1 is commonly used.
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Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
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Polarization: Differentiated macrophages are polarized towards the M1 phenotype by stimulation with LPS and IFN-γ in the presence or absence of Wilforlide A.
-
Analysis:
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Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206).
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Protein Expression: Western blotting or ELISA can be used to measure the protein levels of M1 markers and cytokines in cell lysates or culture supernatants.
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Flow Cytometry: Cell surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) can be analyzed by flow cytometry.
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Caption: Experimental workflow for macrophage polarization assay.
Western Blotting for NF-κB Pathway Proteins
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Objective: To investigate the effect of Wilforlide A on the activation of the NF-κB pathway.
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Sample Preparation: Macrophages are treated as described in the polarization assay. After treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.
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SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65, as well as loading controls (e.g., β-actin or GAPDH).
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Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the protein bands is quantified using densitometry software.
Conclusion
Wilforlide A is a promising natural product with well-documented anti-inflammatory and immunosuppressive activities. Its ability to inhibit the TLR4/NF-κB signaling pathway provides a clear mechanistic basis for its therapeutic potential in autoimmune diseases like rheumatoid arthritis. Furthermore, its chemosensitizing effects in cancer suggest a broader therapeutic utility. Further research, including clinical trials, is warranted to fully evaluate the safety and efficacy of Wilforlide A as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wilforlide A | CAS:84104-71-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Wilforlide A | C30H46O3 | CID 158477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
